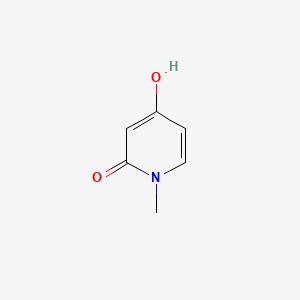

4-Hydroxy-1-methyl-2-pyridone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Wissenschaftliche Forschungsanwendungen

Drug Discovery

4-Hydroxy-2-pyridone alkaloids are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics. They also have remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity .

Anticancer Activity

These compounds have shown potential anticancer activity. For instance, a new 4-hydroxy-2-pyridone alkaloid named furanpydone A showed inhibitory activity against ten cancer cell lines with IC50 values from 4.35 to 9.72 µM .

Antibacterial Activity

4-Hydroxy-2-pyridone alkaloids have shown moderate inhibitory effects against four Gram-positive strains (Staphylococcus aureus, methicillin-resistant S. aureus, Bacillus Subtilis, Clostridium perfringens) and one Gram-negative strain (Ralstonia solanacarum) with MIC values from 1.56 to 25 µM .

Antifungal Activity

These alkaloids exert diverse biological effects, including antifungal activity .

Insecticidal Activity

4-Hydroxy-2-pyridone alkaloids also have insecticidal properties .

Induction of Neurite Outgrowth

These compounds have been found to induce neurite outgrowth in different cell assays .

Synthesis of Dyes

2-Pyridones, which include 4-Hydroxy-2-pyridone, are used in the synthesis of commercial dyes like Disperse Yellow 119, Disperse Yellow 211, and Disperse Yellow 114 .

Cytotoxic Activities

Apart from their anticancer activity, 4-Hydroxy-2-pyridone alkaloids also exhibit cytotoxic activities .

Zukünftige Richtungen

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The development of new PCSK9 inhibitors also remains a task of great interest for the medicinal chemistry community .

Wirkmechanismus

Target of Action

The primary targets of 4-Hydroxy-1-methyl-2-pyridone are bacterial DNA gyrase and topoisomerase IV . These enzymes play a crucial role in DNA replication, making them important targets for antibacterial agents .

Mode of Action

4-Hydroxy-1-methyl-2-pyridone interacts with its targets by inhibiting the function of these enzymes . This inhibition disrupts the process of DNA replication in bacteria, leading to their death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA strands, a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .

Pharmacokinetics

These properties suggest that 4-Hydroxy-1-methyl-2-pyridone may have good bioavailability and drug-like properties .

Result of Action

The molecular effect of 4-Hydroxy-1-methyl-2-pyridone’s action is the inhibition of DNA replication in bacteria, leading to their death . On a cellular level, this results in the effective eradication of bacterial infections .

Action Environment

The efficacy and stability of 4-Hydroxy-1-methyl-2-pyridone can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as proteins or ions, can also interact with the compound, potentially affecting its stability and efficacy .

Eigenschaften

IUPAC Name |

4-hydroxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFRSMMUUQWJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methyl-2-pyridone | |

CAS RN |

40357-87-7 | |

| Record name | 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

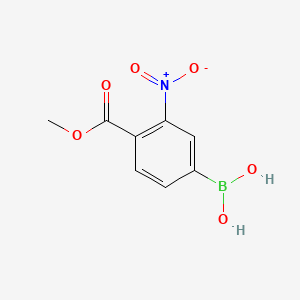

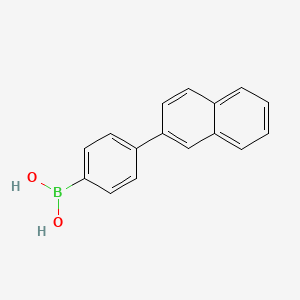

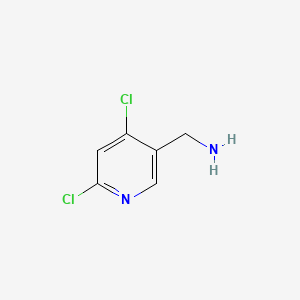

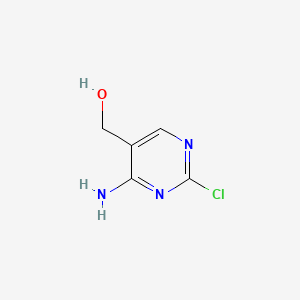

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 4-hydroxy-1-methyl-2-pyridone in the context of funiculosin research?

A: Funiculosin, a natural compound with promising antifungal activity, presents a significant synthetic challenge due to its complex structure []. Researchers are exploring simplified analogues of funiculosin to investigate their biological activity and potentially develop more accessible antifungal agents. The research paper highlights the synthesis of 3,5-diaryl-4-hydroxy-1-methyl-2-pyridones as potential funiculosin analogues []. These analogues retain the core pyridone structure found in funiculosin, making 4-hydroxy-1-methyl-2-pyridone a key structural motif in this research.

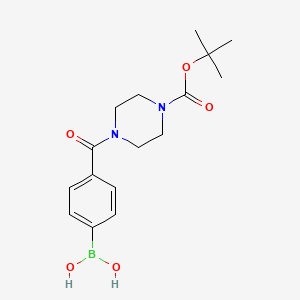

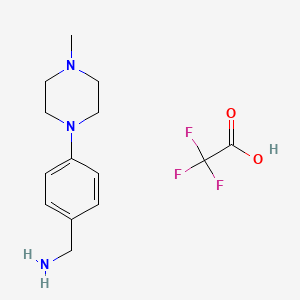

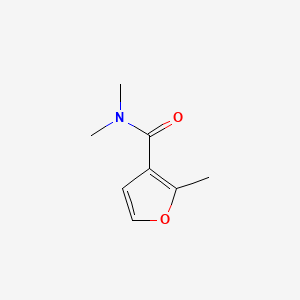

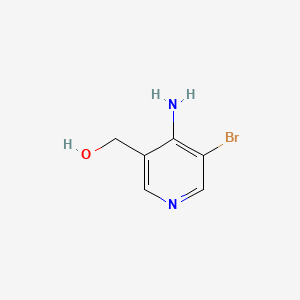

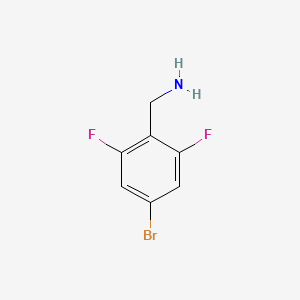

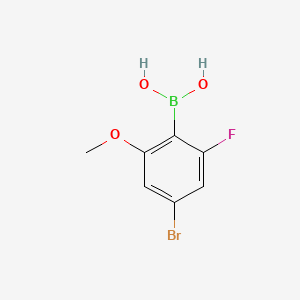

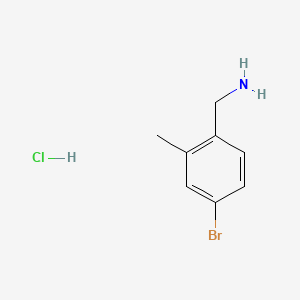

Q2: How are 3,5-diaryl-4-hydroxy-1-methyl-2-pyridones synthesized in the study?

A: The research focuses on utilizing palladium-catalyzed coupling reactions as a rapid and convergent method to synthesize the target 3,5-diaryl-4-hydroxy-1-methyl-2-pyridones []. This approach allows for the introduction of various substituents at the 3 and 5 positions, enabling the exploration of structure-activity relationships and potentially identifying more potent and selective antifungal agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)